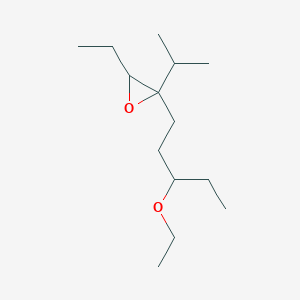![molecular formula C15H21NO3S2 B14390684 S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine CAS No. 88389-22-4](/img/structure/B14390684.png)
S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine: is a compound with the chemical formula C₁₅H₂₁NO₃S₂. It belongs to a group of stereoisomers and is characterized by the presence of a methylsulfanyl group attached to a phenylpropanoyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as hydroxide ions (OH⁻) and cyanide ions (CN⁻).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学的研究の応用
S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a precursor to bioactive compounds.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in substitution reactions, where it attacks an electrophilic carbon center, leading to the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific context and application.
類似化合物との比較
S-Methyl-N-[2-methyl-2-(methylsulfanyl)propanoyl]cysteine: This compound has a similar structure but with a different substitution pattern.
Methyl sulfide: This compound contains a methyl group attached to sulfur and is a simpler analog.
Uniqueness: S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
88389-22-4 |
|---|---|
分子式 |
C15H21NO3S2 |
分子量 |
327.5 g/mol |
IUPAC名 |
(2R)-2-[(2-benzyl-3-methylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H21NO3S2/c1-20-9-12(8-11-6-4-3-5-7-11)14(17)16-13(10-21-2)15(18)19/h3-7,12-13H,8-10H2,1-2H3,(H,16,17)(H,18,19)/t12?,13-/m0/s1 |
InChIキー |
JTWKVGKHSZMDRP-ABLWVSNPSA-N |
異性体SMILES |
CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC |
正規SMILES |
CSCC(CC1=CC=CC=C1)C(=O)NC(CSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
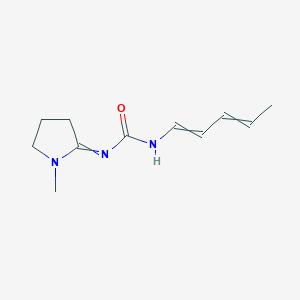
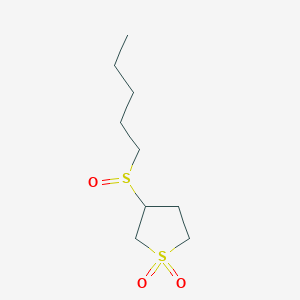
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
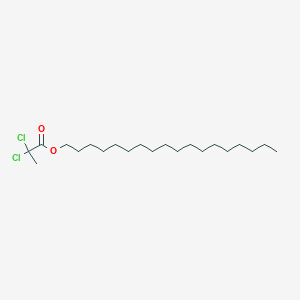
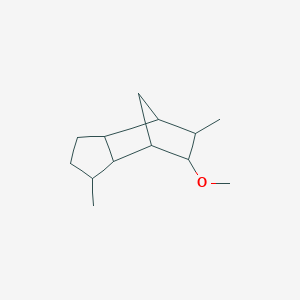
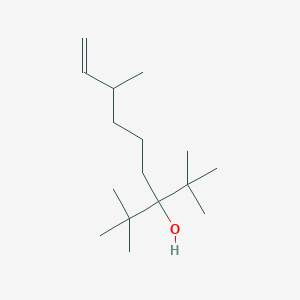
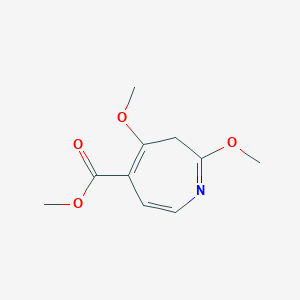
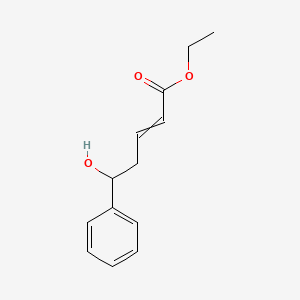
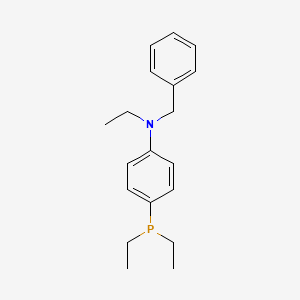

![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
